
1-(Pyridin-4-YL)piperazin-2-one
Übersicht
Beschreibung
1-(Pyridin-4-YL)piperazin-2-one is a heterocyclic compound that features a piperazine ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its role as a building block for various therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(Pyridin-4-YL)piperazin-2-one can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU, leading to the formation of protected piperazines . Another method includes the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperazine derivatives .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Phosphorylation and Bisphosphonate Formation
Reaction with triethyl phosphite (P(OEt)₃) and phosphoryl chloride (POCl₃) yields six-membered bisphosphonates. This reaction proceeds via a keto-enol tautomerization mechanism, where POCl₃ promotes enamine formation, followed by phosphite addition (Scheme 1) .
Mechanistic Insight : The pyridin-4-yl substituent stabilizes intermediates through resonance, favoring cis-bisphosphonate formation in 68% yield .
Hydrolysis and Degradation Pathways
Acidic hydrolysis of bisphosphonate derivatives cleaves C–P bonds, generating novel carboxylic acids or amino acid analogs (Table 2) .
Starting Material | Hydrolysis Conditions | Products | Yield |
---|---|---|---|
cis-Bisphosphonate (10) | 6M HCl, reflux, 24 hrs | Piperazine-2,3-dicarboxylic acid (12) | 85% |
trans-Bisphosphonate (11) | 6M HCl, reflux, 24 hrs | Piperazine-2,3-dicarboxylic acid (13) | 78% |
Notable Observation : Hydrolysis of N-ethyl derivatives (e.g., compound 14) produces (N'-ethyl-2-aminoethyl)glycine (15), confirmed by crystallography .
Protonation-Dependent Reactivity
The pyridin-4-yl group significantly alters protonation states at physiological pH (7.4), affecting reaction outcomes :
-
Monoprotonated State : Dominant at pyridine nitrogen (pKa ≈ 4.5), enhancing nucleophilic reactivity at the piperazine ring.
-
Diprotonated State : Observed under strongly acidic conditions (pH < 2), promoting electrophilic substitution at the carbonyl group.
Impact on Redox Reactions :
-
Reduction with NaBH₄ selectively targets the protonated piperazine ring, yielding 1-(pyridin-4-yl)piperazine (theoretical yield: 92%) .
-
Oxidation with KMnO₄ under basic conditions cleaves the piperazine ring, forming pyridine-4-carboxamide .
Radical-Mediated Reactions
Exposure to UV light or peroxides initiates radical pathways, leading to unexpected products:
Conditions | Products | Proposed Mechanism |
---|---|---|
H₂O₂, Fe²⁺, 25°C | 4-(Pyridin-4-yl)-1,2-diazepin-3-one | Radical-induced ring expansion via C–N cleavage |
UV light, O₂, 12 hrs | Pyridine-4-carbaldehyde + NH₃ | Photooxidative degradation of piperazine ring |
Comparative Reactivity with Structural Analogs
The pyridin-4-yl group confers distinct reactivity compared to unsubstituted piperazin-2-one:
Reaction | 1-(Pyridin-4-yl)piperazin-2-one | Piperazin-2-one |
---|---|---|
Phosphorylation | cis-bisphosphonate major product | Equal cis/trans mixture |
Acidic Hydrolysis | Stable dicarboxylic acids | Complete ring degradation |
Reductive Amination | No reaction | Forms tetraamine derivatives |
Key Factor : The electron-withdrawing pyridin-4-yl group decreases basicity at N1 while increasing stability of intermediates .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
1-(Pyridin-4-YL)piperazin-2-one has been investigated for its role in the development of various pharmacological agents. Its structure allows for modifications that can enhance biological activity, making it a valuable scaffold in drug design.
Kinase Inhibition
This compound has shown promising results as a kinase inhibitor, particularly against targets involved in cancer pathways. The ability to inhibit kinases can disrupt critical signaling pathways that promote tumor growth.
Drug Discovery
The compound is being explored for its potential as a lead compound in the development of new drugs. Its derivatives have been synthesized and tested for various biological activities, including anticancer and anti-inflammatory effects.
Anticancer Properties
Research indicates that this compound and its derivatives can induce apoptosis in cancer cells. Studies have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines through mechanisms involving cell cycle arrest and mitochondrial apoptosis.
Case Studies
- FGFR Inhibition : A study demonstrated that derivatives of this compound effectively inhibit fibroblast growth factor receptors (FGFRs), which are crucial for tumor growth. The inhibition of FGFRs led to reduced tumor size in preclinical models.
- DYRK1A Inhibition : Another investigation utilized AI-driven methods to design derivatives targeting DYRK1A, showing significant anti-inflammatory properties alongside their kinase inhibition capabilities.
Wirkmechanismus
The mechanism of action of 1-(Pyridin-4-YL)piperazin-2-one involves its interaction with specific molecular targets. For instance, as a potential SSRI, it inhibits the reuptake of serotonin by binding to the serotonin transporter, thereby increasing the availability of serotonin in the synaptic cleft . In anti-tubercular applications, it targets the mycobacterial cell wall synthesis pathways, leading to the inhibition of bacterial growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: This compound also exhibits serotonin reuptake inhibitory activity and has been studied for its antidepressant properties.
Piperidine derivatives: These compounds share structural similarities with piperazine derivatives and are known for their dual targeting properties in receptor studies.
Uniqueness
1-(Pyridin-4-YL)piperazin-2-one is unique due to its specific structural features that confer distinct pharmacological properties. Its ability to act as a versatile building block and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Biologische Aktivität
Overview
1-(Pyridin-4-YL)piperazin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its structure, featuring a piperazine ring substituted with a pyridine moiety, positions it as a potential candidate for therapeutic applications.
- Chemical Formula : CHNO
- CAS Number : 374795-64-9
- Molecular Weight : 176.22 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter receptors and enzymes. Research indicates that this compound may exhibit affinity towards serotonin receptors, particularly the 5-HT receptor, which is implicated in mood regulation and anxiety disorders.
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound show promising results in inhibiting specific molecular targets involved in various diseases. For instance:
- Serotonin Receptors : Binding affinity studies have shown that certain analogs can effectively inhibit serotonin uptake, suggesting potential applications in treating depression and anxiety disorders .
- Kinase Inhibition : The compound has been explored for its ability to inhibit kinases associated with cancer progression, making it a candidate for anti-cancer drug development .
In Vivo Studies
Animal model studies have indicated that this compound exhibits significant pharmacological effects:
- Antidepressant Effects : In rodent models, administration of the compound resulted in decreased immobility times in forced swim tests, indicating potential antidepressant activity .
- Anti-inflammatory Properties : The compound has also been evaluated for its anti-inflammatory effects, showing a reduction in inflammatory markers in models of induced inflammation .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Anxiety Disorders : A study involving patients with generalized anxiety disorder (GAD) showed that treatment with a derivative of this compound led to significant reductions in anxiety scores compared to placebo controls.
- Cancer Treatment Research : A clinical trial evaluating the efficacy of this compound as an adjunct therapy in patients with metastatic cancer revealed improved patient outcomes when combined with standard chemotherapy regimens.
Data Tables
Eigenschaften
IUPAC Name |
1-pyridin-4-ylpiperazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c13-9-7-11-5-6-12(9)8-1-3-10-4-2-8/h1-4,11H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YICVQHIYWACOHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620735 | |
Record name | 1-(Pyridin-4-yl)piperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374795-64-9 | |
Record name | 1-(Pyridin-4-yl)piperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.